1,2,3-Trimethylbenzene
Overview
Description
1,2,3-trimethylbenzene is a trimethylbenzene carrying methyl groups at positions 1, 2 and 3. It has been found in Centaurium erythraea. It has a role as a neurotoxin and a plant metabolite.
1, 2, 3-Trimethylbenzene, also known as hemimellitene or hemellitol, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 1, 2, 3-Trimethylbenzene exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1, 2, 3-Trimethylbenzene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 1, 2, 3-trimethylbenzene is primarily located in the membrane (predicted from logP). 1, 2, 3-Trimethylbenzene exists in all eukaryotes, ranging from yeast to humans. 1, 2, 3-Trimethylbenzene can be converted into 3, 4, 5-trimethylphenol. Outside of the human body, 1, 2, 3-trimethylbenzene can be found in black walnut and corn. This makes 1, 2, 3-trimethylbenzene a potential biomarker for the consumption of these food products.
Mechanism of Action
1,2,3-Trimethylbenzene, also known as Hemimellitene or Hemellitol, is an organic compound classified as an aromatic hydrocarbon . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of this compound is the respiratory system
Mode of Action
As an aromatic hydrocarbon, it is likely to interact with its targets through hydrophobic interactions
Pharmacokinetics
This compound is nearly insoluble in water but soluble in organic solvents . It is primarily exposed to humans through inhalation
Result of Action
The effects of this compound on the nervous system, including cognitive effects and decreased pain sensitivity, have been observed in animals . Effects on other systems, including the respiratory and hematological systems, have also been observed .
Action Environment
This compound is produced during petroleum refining and is used in jet fuel, mixed with other hydrocarbons, to prevent the formation of solid particles which might damage the engine . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other hydrocarbons .
Biochemical Analysis
Biochemical Properties
The main metabolic pathway of the 1,2,3-Trimethylbenzene involves the hydroxylation of one of the methyl groups with subsequent oxidation to form dimethylbenzoic acid (DMBA) . After conjugation with glycine, this can be excreted in the form of dimethylhippuric acid (DMHA) in the urine as the main metabolite
Cellular Effects
It has been reported that trimethylbenzenes, a group that includes this compound, can have effects on the nervous, respiratory, and hematological systems .
Molecular Mechanism
It is known that it undergoes hydroxylation and oxidation to form DMBA, which is then conjugated with glycine to form DMHA
Temporal Effects in Laboratory Settings
It is known that trimethylbenzenes, a group that includes this compound, can have long-term health effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that trimethylbenzenes, a group that includes this compound, can have effects on the nervous system, including cognitive effects and decreased pain sensitivity .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the hydroxylation of one of the methyl groups with subsequent oxidation to form DMBA . This is then conjugated with glycine to form DMHA, which is excreted in the urine .
Properties
IUPAC Name |
1,2,3-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHSUNMUKGBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047769 | |
Record name | 1,2,3-Trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |
Record name | Benzene, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
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Boiling Point |
329-349 °F | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
44 to 53 °C (closed cup), 112-122 °F | |
Record name | TRIMETHYLBENZENES | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Density |
0.86-0.89 | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
varies | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
526-73-8, 25551-13-7 | |
Record name | 1,2,3-Trimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hemimellitene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hemimellitene | |
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Record name | Hemimellitene | |
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Record name | Benzene, trimethyl- | |
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Record name | 1,2,3-Trimethylbenzene | |
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Record name | Trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |
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Record name | 1,2,3-TRIMETHYLBENZENE | |
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Record name | TRIMETHYLBENZENES | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-77 - (-)14 °F | |
Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/326 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
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